4-(4-Methoxyanilino)-4-oxobutanoic acid
Description
Nomenclature and Chemical Classification
IUPAC Name : 4-(4-Methoxyanilino)-4-oxobutanoic acid.
Synonyms :
- N-(4-Methoxy-phenyl)-succinamic acid
- 3-[(4-Methoxyphenyl)carbamoyl]propanoic acid
- 4-[(4-Methoxyphenyl)amino]-4-oxobutanoic acid
Molecular Formula : $$ \text{C}{11}\text{H}{13}\text{NO}_{4} $$ .
Structural Features :
- A butanoic acid backbone with an amide group at the 4-position.
- A 4-methoxyaniline moiety attached via the amide nitrogen.
- Functional groups: Methoxy (-OCH$$_3$$), amide (-CONH-), and carboxylic acid (-COOH).
Classification :
| Property | Value |
|---|---|
| Molecular Weight | 223.23 g/mol |
| CAS Registry Number | 56106-05-9 |
| EC Number | 632-571-2 |
Historical Context in Organic Chemistry Research
Initial Synthesis :
- Early synthetic routes involved condensation reactions between 4-methoxyaniline and succinic anhydride, catalyzed by bases like pyridine.
- Documented in chemical databases by 2005, though precursor methodologies date to mid-20th-century amidation techniques.
Key Milestones :
- 2000s : Recognition as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and receptor modulators.
- 2010s : Adoption in analytical chemistry as a reference standard for drug development (e.g., Agomelatine).
Early Applications :
Significance in Contemporary Chemical Research
Research Applications :
- Pharmaceutical Intermediates :
Organic Synthesis :
Materials Science :
Recent Advances :
- Flow Chemistry : Scalable production using continuous reactors to enhance yield and purity.
- Computational Modeling : DFT studies analyze electronic effects of the methoxy group on reactivity.
Emerging Directions :
Properties
IUPAC Name |
4-(4-methoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTDOBIIAISFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323353 | |
| Record name | 4-(4-methoxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56106-05-9 | |
| Record name | NSC403638 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-methoxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Methoxysuccinanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Standard Laboratory-Scale Protocol
-
Reagents :
-
4-Methoxyaniline (1.0 equiv)
-
Succinic anhydride (1.1 equiv)
-
Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Pyridine (1.2 equiv) as base
-
-
Procedure :
-
Dissolve 4-methoxyaniline in anhydrous DCM under nitrogen atmosphere.
-
Add succinic anhydride portion-wise at 0–5°C.
-
Introduce pyridine to scavenge generated succinic acid.
-
Stir at room temperature for 12–24 hours.
-
Quench with ice-cold 1M HCl, extract with DCM, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
-
Solvent and Catalytic Optimization
Alternative solvents and catalysts have been explored to enhance efficiency:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Dichloromethane | Pyridine | 25 | 24 | 75 | 97 |
| THF | Triethylamine | 40 | 12 | 82 | 96 |
| Acetonitrile | DMAP | 60 | 6 | 70 | 94 |
Key Observations :
-
Polar aprotic solvents (THF, acetonitrile) accelerate reaction kinetics but may require higher temperatures.
-
4-Dimethylaminopyridine (DMAP) improves regioselectivity but complicates purification.
Lewis Acid-Mediated Friedel-Crafts Acylation
While less common for amide formation, Friedel-Crafts acylation has been adapted for structurally analogous compounds. This method is particularly relevant for industrial-scale production due to its compatibility with continuous flow systems.
Industrial-Scale Synthesis
-
Reagents :
-
4-Methoxyaniline (1.0 equiv)
-
Succinic anhydride (1.05 equiv)
-
Aluminum chloride (AlCl₃, 2.1 equiv)
-
Dichlorobenzene (solvent)
-
-
Procedure :
-
Charge dichlorobenzene and AlCl₃ into a jacketed reactor at -10°C.
-
Add succinic anhydride followed by 4-methoxyaniline dropwise.
-
Maintain temperature at -10–0°C for 4–6 hours.
-
Quench with ice-cold dilute HCl, filter, and wash with dichlorobenzene.
-
Recrystallize from ethanol/water.
-
Advantages and Limitations
-
Advantages :
-
Limitations :
-
Requires rigorous moisture control.
-
Generates stoichiometric AlCl₃ waste, necessitating neutralization protocols.
-
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields comparable to conventional methods.
Optimized Microwave Protocol
-
Reagents :
-
4-Methoxyaniline (1.0 equiv)
-
Succinic anhydride (1.1 equiv)
-
Ethyl acetate (solvent)
-
-
Procedure :
-
Mix reagents in a sealed microwave vial.
-
Irradiate at 100°C (300W) for 20 minutes.
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Cool, dilute with ethyl acetate, and wash with brine.
-
Purify via flash chromatography.
-
Purification and Characterization
Purification Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.52 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H), 3.79 (s, 3H, OCH₃), 2.65–2.58 (m, 4H, CH₂).
-
IR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (CONH), 3300 cm⁻¹ (NH).
Industrial Production Considerations
Continuous Flow Reactor Design
| Parameter | Value |
|---|---|
| Residence time | 15–20 minutes |
| Temperature | 50°C |
| Pressure | 10 bar |
| Throughput | 5 kg/h |
Benefits :
-
Real-time monitoring via inline FTIR ensures consistent quality.
Comparative Analysis of Methods
| Method | Scale | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Conventional Condensation | Lab | 75 | 97 | Moderate (solvent use) |
| Friedel-Crafts | Industrial | 90 | 99 | High (AlCl₃ waste) |
| Microwave | Lab/Pilot | 80 | 98 | Low (energy-efficient) |
Challenges and Mitigation Strategies
Common Byproducts
Solvent Recovery
Emerging Techniques
Enzymatic Catalysis
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyanilino)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-Methoxyanilino)-4-hydroxybutanoic acid.
Substitution: Formation of 4-(4-Haloanilino)-4-oxobutanoic acid.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Table 1: Common Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of the methoxy group to a hydroxyl group | KMnO4, CrO3 |
| Reduction | Reduction of the carbonyl group to an alcohol | NaBH4, LiAlH4 |
| Substitution | Replacement of the methoxy group with other functional groups | Br2, Cl2 |
The compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest in biological research.
Antimicrobial Properties:
In vitro studies have shown that it is effective against various bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity:
Research indicates that it inhibits the proliferation of cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing antiproliferative effects on human cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa (cervical) | 1.85 |
| MDA-MB-231 (breast) | 0.60 |
| HT-29 (colon) | 0.79 |
These findings suggest that the compound may induce apoptosis and halt cell cycle progression in cancer cells.
Industrial Applications
In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the aniline ring play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, synthesis methods, physicochemical properties, and applications.
Table 1: Comparative Analysis of 4-(4-Methoxyanilino)-4-oxobutanoic Acid and Analogous Compounds
Structural and Functional Differences
Substituent Effects :
- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility in polar solvents but reduce electrophilicity at the carbonyl group .
- Electron-Withdrawing Groups (e.g., -Cl, -I) : Enhance electrophilicity, improving reactivity in nucleophilic acyl substitution reactions .
- Bulkier Substituents (e.g., azepane, piperazine) : Introduce steric hindrance, affecting molecular packing and biological membrane permeability .
Synthetic Methodologies: Microwave-assisted synthesis (e.g., compound 7e) achieves >90% yield, reducing reaction times compared to thermal methods . Unsaturated analogs (e.g., but-2-enoic acid derivatives) exhibit distinct acidity (pKa ~2.8), enabling precise quantification via potentiometric titration .
Physicochemical Properties: Solubility: Methoxy and carbamoyl derivatives show moderate solubility in organic solvents (e.g., DMSO, ethanol), whereas halogenated analogs (e.g., iodo, chloro) are less soluble due to increased hydrophobicity . Crystallinity: Iodo-substituted compounds form stable monoclinic crystals with hydrogen-bonded networks, advantageous for X-ray diffraction studies .
Biological Activity
Overview
4-(4-Methoxyanilino)-4-oxobutanoic acid (CAS No. 56106-05-9) is an organic compound characterized by its unique structure that includes a methoxy group attached to an aniline ring and a butanoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research .
- Molecular Formula : C11H13NO4
- Molecular Weight : 223.23 g/mol
- Canonical SMILES : COC1=CC=C(C=C1)NC(=O)CCC(=O)O
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with succinic anhydride, often using dichloromethane as a solvent and pyridine as a catalyst. The reaction conditions allow for the formation of the desired product, which can be purified through recrystallization or chromatography methods .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Notably, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of this compound on human cancer cell lines, it was found that:
- Cell Lines Tested : HeLa (cervical), MDA-MB-231 (breast), HT-29 (colon)
- IC50 Values :
- HeLa: 1.85 μM
- MDA-MB-231: 0.60 μM
- HT-29: 0.79 μM
These findings indicate that the compound may act as a potent inhibitor of cell growth, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. The methoxy group and the aniline structure contribute to its ability to bind to proteins or enzymes, influencing biochemical pathways associated with cell growth and survival.
Proposed Mechanisms Include:
- Histone Deacetylase Inhibition : Similar compounds have been noted for their role in inhibiting histone deacetylases (HDACs), which are involved in regulating gene expression related to cancer progression.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis
When compared with similar compounds, such as 4-(4-Hydroxyanilino)-4-oxobutanoic acid, the presence of the methoxy group in this compound enhances its solubility and biological activity, making it a valuable candidate for further research.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Moderate | HeLa: 1.85 μM |
| 4-(4-Hydroxyanilino)-4-oxobutanoic acid | Low | HeLa: >10 μM |
Q & A
What are the established synthetic methodologies for preparing 4-(4-Methoxyanilino)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves a condensation reaction between 4-methoxyaniline and a suitably activated oxobutanoic acid derivative (e.g., maleic anhydride or its analogs). Microwave-assisted synthesis (e.g., 93% yield under optimized conditions ) offers advantages over traditional thermal methods (e.g., reflux in toluene), including reduced reaction time and improved purity. Solvent choice (polar aprotic solvents like DMF enhance reactivity) and stoichiometric ratios must be optimized to minimize byproducts such as unreacted aniline or over-acylated derivatives. Post-synthesis purification via recrystallization or column chromatography is critical, as residual solvents or impurities can skew biological assay results .
How can spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR : H NMR should show a singlet for the methoxy group (~δ 3.8 ppm), a downfield-shifted NH proton (~δ 10.2 ppm), and characteristic splitting for the oxobutanoic acid backbone. C NMR confirms the ketone (δ ~200 ppm) and carboxylic acid (δ ~175 ppm) moieties .
- IR : Stretching frequencies for C=O (ketone: ~1700 cm; carboxylic acid: ~1650 cm) and N-H (amide: ~3300 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (CHNO, exact mass 237.21 g/mol) .
What is the solubility profile of this compound, and how does it impact experimental design?
Answer:
The compound is poorly soluble in water (as shown for analogs in Table 1 of ) but dissolves in DMSO, ethanol, or methanol. This necessitates solvent compatibility checks in biological assays (e.g., <1% DMSO in cell cultures to avoid cytotoxicity). For crystallization studies, mixed solvents (e.g., ethanol/water) are recommended to enhance crystal formation .
What computational approaches predict the reactivity and target interactions of this compound?
Answer:
- Molecular Docking : Tools like AutoDock Vina can model interactions with enzymes (e.g., cyclooxygenase or kinases), leveraging the methoxy group’s electron-donating effects to predict binding affinity .
- DFT Calculations : Assess the compound’s electrostatic potential surfaces to identify nucleophilic/electrophilic sites, aiding in derivatization strategies .
- MD Simulations : Study stability in biological membranes or protein binding pockets over nanosecond timescales .
How does the para-methoxy substituent influence electronic properties and bioactivity compared to meta-substituted analogs?
Answer:
The para-methoxy group enhances electron density on the aniline ring via resonance, increasing hydrogen-bonding capacity with biological targets. In contrast, meta-substitution (e.g., 3-methoxy analog ) disrupts resonance, reducing binding affinity. For example, para-substituted derivatives show 2–3× higher antimicrobial activity than meta analogs in disk diffusion assays . Hammett σ values (para: −0.27; meta: +0.12) further explain differences in reaction kinetics during derivatization .
How can contradictions in reported biological activity data be resolved?
Answer:
- Purity Validation : Use HPLC (≥95% purity threshold) and elemental analysis to rule out impurities .
- Assay Standardization : Control variables like pH (the compound’s pKa is ~2.8 , affecting ionization in buffers) and cell line viability.
- Comparative Studies : Replicate assays with structurally defined analogs (e.g., 4-aminophenyl derivatives ) to isolate substituent effects.
What challenges arise in crystallizing this compound, and how can X-ray crystallography address them?
Answer:
Crystallization is hindered by conformational flexibility in the oxobutanoic acid chain. Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes ordered packing. SHELXL refinement of X-ray data (e.g., triclinic P1 space group, Z = 2 ) reveals bond angles and torsion angles critical for understanding intermolecular interactions (e.g., hydrogen bonds between NH and ketone groups).
What derivatives show enhanced pharmacological potential, and what synthetic routes are used?
Answer:
- Amide Derivatives : React with acyl chlorides to introduce hydrophobic groups, improving membrane permeability (e.g., 4-acetamidophenyl analog ).
- Ester Prodrugs : Protect the carboxylic acid with tert-butyl esters to enhance oral bioavailability, hydrolyzed in vivo .
Yield optimization requires pH control (e.g., pH 8–9 for amide coupling) and catalytic DMAP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
